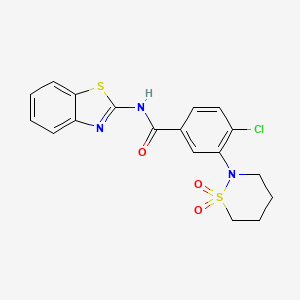![molecular formula C18H17N5O2 B10981700 2-(5-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B10981700.png)
2-(5-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound may have applications in drug discovery due to its unique structure.
2-(5-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide: is a complex organic compound with an intriguing structure. Let’s break it down:
Preparation Methods
Reaction Conditions: These would depend on the chosen synthetic strategy.
Industrial Production: As of now, there is no established industrial-scale production method for this compound.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformations.
Major Products: Without experimental data, we can’t pinpoint exact products. exploring potential derivatives and intermediates is essential.
Scientific Research Applications
Chemistry: Researchers might investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: It could serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: Investigating its pharmacological properties (e.g., anti-cancer, anti-inflammatory) is crucial.
Industry: If scalable synthesis becomes feasible, applications in materials science or agrochemicals could emerge.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is lacking. understanding its interactions with cellular targets (e.g., enzymes, receptors) would be critical.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list, you might explore related indole-based compounds, triazolo[4,3-a]pyridines, and acetamides.
Uniqueness: The fusion of indole, triazolo[4,3-a]pyridine, and acetamide motifs makes this compound distinct.
Remember that further research and experimental validation are necessary to fully uncover the potential of this compound.
Properties
Molecular Formula |
C18H17N5O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C18H17N5O2/c1-25-14-5-6-15-13(10-14)7-9-22(15)12-18(24)19-11-17-21-20-16-4-2-3-8-23(16)17/h2-10H,11-12H2,1H3,(H,19,24) |
InChI Key |
MOEXRKQVEQLBIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-5-hydroxy-6-({(2-methoxyethyl)[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}methyl)-4,7-dimethyl-2H-chromen-2-one](/img/structure/B10981629.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10981630.png)
![1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-2-carboxamide](/img/structure/B10981638.png)
![4-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10981641.png)
![N-(1-methyl-1H-pyrazol-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10981644.png)
![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B10981650.png)
![1-(3-Methoxyphenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10981659.png)

![N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10981662.png)
![N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10981672.png)
![1-(2,5-dimethoxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10981676.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10981679.png)
![2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B10981685.png)
![4-benzyl-N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10981687.png)
